molecular formula C11H21N3 B13262277 Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13262277
M. Wt: 195.30 g/mol
InChI Key: FMKYYNCAISYSPI-UHFFFAOYSA-N
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Description

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine (CAS 1152935-66-4) is a pyrazole-based amine compound with the molecular formula C 11 H 21 N 3 and a molecular weight of 195.30 g/mol . This compound is part of the pyrazole class of heterocycles, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological profiles . Pyrazole derivatives are extensively investigated as core structures in drug discovery and development. They have demonstrated significant potential as anticancer agents, with various pyrazole biomolecules shown to induce apoptosis and autophagy in cancer cell lines such as A549 and NCI-H460 . Furthermore, in plant science, structurally similar pyrazole derivatives have been discovered to mimic the activity of the plant hormone ethylene, inducing the "triple response" in Arabidopsis seedlings—characterized by exaggerated apical hooks and reduced stem and root elongation . This makes such compounds valuable tools for researching plant growth and development. This chemical is provided exclusively for research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-5-6-7-12-8-11-9(2)13-14(4)10(11)3/h12H,5-8H2,1-4H3

InChI Key

FMKYYNCAISYSPI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(N(N=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of a pyrazole derivative with a butylamine. One common method is the alkylation of 4-(chloromethyl)-1H-pyrazole with butylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Methoxyethyl-Substituted Analog
  • Compound : (2-Methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine (C10H19N3O, MW 197.28) .
  • Key Differences : Replaces the butyl group with a 2-methoxyethyl chain.
  • Implications :
    • The ether oxygen increases polarity, enhancing solubility in polar solvents compared to the hydrophobic butyl chain.
    • Reduced steric bulk may improve reactivity in nucleophilic substitutions or metal coordination.
(b) Sulfonamide-Functionalized Analog
  • Compound : 1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (C11H20N4O2S, MW 272.37) .
  • Key Differences : Incorporates a sulfonyl group and a piperidine ring.
  • Piperidine’s cyclic amine may enhance binding to biological targets (e.g., enzymes or receptors).
(c) Pyridine-Containing Analog
  • Compound : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (MW 215.25) .
  • Key Differences : Replaces trimethylpyrazole with a pyridinyl group and includes a cyclopropylamine substituent.
  • Implications :
    • Pyridine’s aromaticity and basic nitrogen could improve metal-coordination capabilities or pharmacokinetic properties.
    • Cyclopropane’s ring strain might confer conformational rigidity, affecting biological activity.

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Pyrazole-Based Amines
Compound Molecular Weight Key Substituents Notable Properties Potential Applications
Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine ~220 (estimated) Butyl, trimethylpyrazole Moderate lipophilicity, ligand potential Agrochemicals, metal complexes
(2-Methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine 197.28 Methoxyethyl Higher polarity, improved solubility Drug delivery, catalysis
1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 272.37 Sulfonyl, piperidine Enhanced stability, bioactivity Enzyme inhibitors, therapeutics
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 215.25 Pyridinyl, cyclopropyl Rigid structure, metal coordination Anticancer agents, ligands
  • Lipophilicity : Butyl chains (target compound) increase hydrophobicity compared to methoxyethyl or sulfonamide groups.
  • Bioactivity : Sulfonamide and piperidine moieties (e.g., ) are common in kinase inhibitors, suggesting that the target compound’s bioactivity could be modulated by similar substitutions.
  • Thermal Stability : Trimethylpyrazole derivatives (e.g., ) likely exhibit higher thermal stability due to steric protection of the pyrazole ring.

Biological Activity

Butyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a butyl group attached to a trimethyl-substituted pyrazole ring. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The pyrazole moiety is recognized for its broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines, including A549 and MCF-7, with IC50 values ranging from 0.12 µM to 49.85 µM .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antibacterial Properties : Some pyrazole compounds have demonstrated direct antibacterial activity against Gram-positive bacteria, indicating their potential use as antibiotic adjuvants .

Anticancer Activity

A detailed investigation into the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound possess significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound 4A54926Induces apoptosis
Compound 5MCF-749.85Cell cycle arrest at S phase
Compound 6NCI-H4600.12Autophagy induction

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Effects

Research has indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, demonstrating their potential in managing conditions like arthritis and other inflammatory disorders .

Antibacterial Activity

This compound and its analogs were evaluated for their antibacterial activity using agar diffusion and broth microdilution methods. The results showed promising activity against several clinically relevant bacterial strains, suggesting their utility in developing new antibiotics .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a key mechanism behind the anticancer properties of these compounds.
  • Modulation of Inflammatory Pathways : By inhibiting specific pathways involved in inflammation, these compounds can reduce inflammatory responses.

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